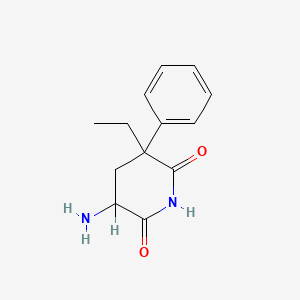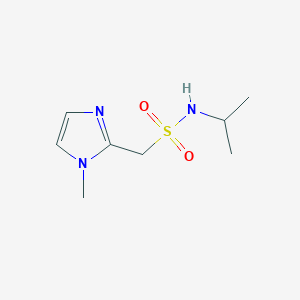
4-Amino-2-ethyl-2-phenylglutarimide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-2-ethyl-2-phenylglutarimide is an organic compound with the molecular formula C13H16N2O2. It is a derivative of glutarimide, a class of compounds known for their diverse biological activities.
Métodos De Preparación
The synthesis of 4-Amino-2-ethyl-2-phenylglutarimide can be achieved through various synthetic routes. One common method involves the reaction of 2-ethyl-2-phenylglutaric acid with ammonia, followed by cyclization to form the glutarimide ring. The reaction conditions typically require heating and the presence of a dehydrating agent to facilitate the cyclization process .
Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
4-Amino-2-ethyl-2-phenylglutarimide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: The amino group in this compound can undergo nucleophilic substitution reactions, forming various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with NaBH4 can produce alcohols .
Aplicaciones Científicas De Investigación
4-Amino-2-ethyl-2-phenylglutarimide has several scientific research applications:
Medicinal Chemistry: It has been studied for its sedative-hypnotic and anticonvulsant properties.
Biological Studies: The compound is used in studies to understand its mechanism of action and its effects on various biological pathways.
Industrial Applications: In the pharmaceutical industry, this compound is used as an intermediate in the synthesis of other biologically active compounds.
Mecanismo De Acción
The mechanism of action of 4-Amino-2-ethyl-2-phenylglutarimide involves its interaction with GABA receptors in the central nervous system. As a GABA agonist, it enhances the inhibitory effects of GABA, leading to sedation and anticonvulsant effects. Additionally, it induces the enzyme cytochrome P450 2D6 (CYP2D6), which plays a role in the metabolism of various drugs .
Comparación Con Compuestos Similares
4-Amino-2-ethyl-2-phenylglutarimide can be compared with other similar compounds such as glutethimide and thalidomide. While all these compounds share a glutarimide core structure, they differ in their substituents and biological activities:
Glutethimide: Known for its sedative-hypnotic properties, glutethimide acts as a GABA agonist and is used to treat insomnia.
Thalidomide: Initially used as a sedative, thalidomide is now known for its immunomodulatory and anti-inflammatory properties.
These comparisons highlight the unique properties of this compound, particularly its potential as an anticonvulsant and its specific interactions with GABA receptors.
Propiedades
Número CAS |
56392-80-4 |
|---|---|
Fórmula molecular |
C13H16N2O2 |
Peso molecular |
232.28 g/mol |
Nombre IUPAC |
5-amino-3-ethyl-3-phenylpiperidine-2,6-dione |
InChI |
InChI=1S/C13H16N2O2/c1-2-13(9-6-4-3-5-7-9)8-10(14)11(16)15-12(13)17/h3-7,10H,2,8,14H2,1H3,(H,15,16,17) |
Clave InChI |
RQJOABCLXUBEQN-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CC(C(=O)NC1=O)N)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 7-chloro-4-oxo-, ethyl ester](/img/structure/B13965002.png)





![1,3,5-Trimethyl-5-(7-oxabicyclo[4.1.0]hept-1-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B13965036.png)

![[5-(1-Hydroxyethyl)-3,6-dioxopiperazin-2-yl]acetic acid](/img/structure/B13965049.png)
![N-[(4-Methylphenyl)methyl]nitrous amide](/img/structure/B13965053.png)



